molecular formula C6H8BrNO B1514462 Pyridin-4-ylmethanol hydrobromide CAS No. 65737-59-9

Pyridin-4-ylmethanol hydrobromide

Cat. No.: B1514462
CAS No.: 65737-59-9
M. Wt: 190.04 g/mol
InChI Key: PTQRFYYGBGHAJV-UHFFFAOYSA-N
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Description

Pyridin-4-ylmethanol hydrobromide is a useful research compound. Its molecular formula is C6H8BrNO and its molecular weight is 190.04 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridin-4-ylmethanol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.BrH/c8-5-6-1-3-7-4-2-6;/h1-4,8H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQRFYYGBGHAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CO.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20798154
Record name (Pyridin-4-yl)methanol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20798154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65737-59-9
Record name (Pyridin-4-yl)methanol--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20798154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Pyridine Derivatives in Modern Chemical Sciences

Pyridine (B92270), a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, and its derivatives are fundamental in modern chemical sciences. wikipedia.org The pyridine ring is a structural motif found in numerous important compounds, including pharmaceuticals, agrochemicals, and vitamins. wikipedia.org The presence of a nitrogen atom in the six-membered ring imparts unique properties to pyridine derivatives, making them versatile building blocks in organic synthesis and materials science. chempanda.combiosynce.com

The significance of pyridine derivatives stems from their diverse applications:

Medicinal Chemistry: Pyridine scaffolds are extensively used in drug design and discovery. nih.gov They are considered privileged pharmacophores due to their ability to form hydrogen bonds, their solubility in water, and their capacity to be readily functionalized. nih.govtandfonline.com Many drugs incorporate pyridine moieties to enhance their biological activity and pharmacokinetic properties. biosynce.com These compounds have shown a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. wisdomlib.orgnih.gov

Agrochemicals: The agrochemical industry widely utilizes pyridine derivatives in the production of herbicides, pesticides, and fungicides. wikipedia.orgbiosynce.com The specific chemical properties of the pyridine ring contribute to the high efficacy and selectivity of these agricultural products. biosynce.com

Catalysis and Synthesis: In organic synthesis, pyridine and its derivatives serve as catalysts, solvents, and reagents. chempanda.combiosynce.com They can act as a base to neutralize acids generated during reactions, thereby driving the reaction forward. biosynce.com The nitrogen atom's lone pair of electrons allows pyridine to function as a Lewis base and a ligand in coordination chemistry. wikipedia.org

Materials Science: The unique optical and physical properties of pyridine-based compounds make them valuable in materials science. chempanda.com They are investigated for applications in functional materials such as conducting polymers and sensors. biosynce.com

The continuous discovery of new pyridine-based natural products and the ongoing research into their synthesis and properties underscore their enduring importance in chemical sciences. chempanda.com

Interactive Data Table: Applications of Pyridine Derivatives

Application AreaExamples of Use
Medicinal Chemistry Anti-inflammatory agents, anticonvulsants, antitumor drugs wisdomlib.org
Agrochemicals Herbicides (e.g., paraquat, diquat), insecticides, fungicides wikipedia.orgbiosynce.com
Catalysis Base in acylation and esterification reactions, ligands in organometallic chemistry chempanda.combiosynce.com
Materials Science Conducting polymers, sensors biosynce.com

Overview of Pyridin 4 Ylmethanol As a Versatile Synthetic Intermediate

Pyridin-4-ylmethanol, also known as 4-(hydroxymethyl)pyridine or 4-pyridylcarbinol, is a key derivative of pyridine (B92270) that serves as a versatile intermediate in organic synthesis. nih.gov Its structure consists of a pyridine ring substituted at the 4-position with a hydroxymethyl group (-CH₂OH). This bifunctional nature, combining the characteristics of a pyridine and a primary alcohol, allows for a wide range of chemical transformations.

The versatility of pyridin-4-ylmethanol as a synthetic intermediate is evident in its various applications:

Pharmaceutical Synthesis: It is an important building block in the synthesis of various pharmaceutical compounds. For instance, it can be used in the preparation of histone deacetylase inhibitors and checkpoint kinase-1 (Chk1) inhibitors. chemicalbook.com

Agrochemical Synthesis: In the agricultural sector, it serves as a precursor for the synthesis of certain acaricides (pesticides that kill mites and ticks).

Industrial Applications: Pyridin-4-ylmethanol is utilized in the photosensitive industry for the synthesis of nitrogen-containing heterocyclic color photographic materials.

The synthesis of pyridin-4-ylmethanol itself can be achieved through various methods. One common approach involves the reduction of 4-pyridinecarboxylic acid or its esters. For example, (2-Amino-pyridin-4-yl)-methanol can be synthesized by the reduction of methyl 2-aminoisonicotinate using lithium aluminum hydride. chemicalbook.com

Interactive Data Table: Properties of Pyridin-4-ylmethanol

PropertyValue
Chemical Formula C₆H₇NO
Molar Mass 109.13 g/mol nih.gov
Melting Point 52-56 °C
Boiling Point 107-110 °C at 1 mmHg
IUPAC Name pyridin-4-ylmethanol nih.gov

Role of Hydrobromide Salts in Modifying Pyridine Reactivity and Applications

Synthetic Routes to Pyridin-4-ylmethanol (4-Hydroxymethylpyridine)

Pyridin-4-ylmethanol, also known as 4-hydroxymethylpyridine, is a key intermediate whose synthesis can be achieved through several pathways. A prominent method involves the reduction of pyridine carboxylic acid derivatives.

Reduction of Pyridine Carboxylic Acid Derivatives (e.g., Esters)

A common and efficient method for the synthesis of Pyridin-4-ylmethanol is the reduction of esters of isonicotinic acid (pyridine-4-carboxylic acid). wikipedia.org Methyl isonicotinate, for instance, can be effectively reduced to the corresponding alcohol. google.comnist.gov

One established method involves the use of a mixed-hydride reducing agent. For example, a combination of sodium borohydride (B1222165) or potassium borohydride with a lithium salt like lithium chloride in an aprotic solvent such as tetrahydrofuran (B95107) (THF) has proven effective. google.com The reaction proceeds by adding the pyridine-4-carboxylic acid ester to a mixture of the reducing agents in THF, followed by a period of reflux, typically for 6 to 8 hours. google.com The reaction is then quenched with an acid solution. google.com This method is advantageous due to the ready availability and relatively low cost of the starting materials. google.com

Table 1: Representative Reduction of Methyl 4-Pyridinecarboxylate

Reactants Reagents Solvent Conditions Product
Methyl 4-pyridinecarboxylate Sodium borohydride, Lithium chloride Tetrahydrofuran Reflux, 6-8 hours Pyridin-4-ylmethanol
Methyl 4-pyridinecarboxylate Potassium borohydride, Lithium chloride Tetrahydrofuran Reflux, 6 hours Pyridin-4-ylmethanol

This table illustrates typical reaction components and conditions for the synthesis of Pyridin-4-ylmethanol via ester reduction.

The use of lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF is another powerful reducing system for this transformation. chemicalbook.comchemicalbook.com

Advanced Approaches for (2-Aminopyridin-4-yl)methanol Preparation

The synthesis of substituted pyridin-4-ylmethanol derivatives, such as (2-Aminopyridin-4-yl)methanol, often requires more specialized methods. This compound is a valuable intermediate in the synthesis of various biologically active molecules. guidechem.com

A primary route to (2-Aminopyridin-4-yl)methanol involves the reduction of a derivative of 2-aminoisonicotinic acid. chemicalbook.comguidechem.com For instance, methyl 2-aminoisonicotinate can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). chemicalbook.com The reaction typically involves adding a THF solution of the ester to a slurry of LiAlH₄ in THF and heating the mixture to reflux for several hours. chemicalbook.com This method has been reported to produce the desired product in good yield (around 73%). chemicalbook.com

Alternative, though potentially more complex, strategies include the Chichibabin amination of 4-pyridinemethanol (B147518) using sodium amide (NaNH₂), though this can lead to isomeric byproducts that are difficult to separate. guidechem.com Other multi-step approaches may involve protecting the amino group of 2-amino-4-methylpyridine, followed by oxidation of the methyl group and subsequent deprotection. guidechem.com

Table 2: Synthesis of (2-Aminopyridin-4-yl)methanol

Starting Material Key Reagents Solvent Conditions Yield
Methyl 2-aminoisonicotinate Lithium aluminum hydride Anhydrous Tetrahydrofuran Reflux for 3 hours 73% chemicalbook.com
3-Aminoisonicotinic acid Lithium aluminum hydride Anhydrous Tetrahydrofuran Room temperature, 2 days 72% chemicalbook.com

This table summarizes reaction conditions and outcomes for the preparation of (2-Aminopyridin-4-yl)methanol.

Formation of this compound Salt

The hydrobromide salt of Pyridin-4-ylmethanol is often prepared to facilitate purification, handling, or subsequent reactions.

Direct Protonation of Pyridin-4-ylmethanol with Hydrobromic Acid

The most straightforward method for the preparation of this compound is the direct reaction of Pyridin-4-ylmethanol with hydrobromic acid (HBr). chemicalbook.comprepchem.com In a typical procedure, Pyridin-4-ylmethanol is dissolved in a 48% aqueous solution of HBr and the mixture is heated, often to reflux, for several hours. chemicalbook.com Removal of water under vacuum yields the crude hydrobromide salt, which can then be purified by crystallization from a suitable solvent like ethanol. chemicalbook.com

This acid-base reaction results in the protonation of the basic pyridine nitrogen, forming the pyridinium bromide salt.

Strategic Salt Formation in Complex Reaction Systems

In multi-step syntheses, the formation of a hydrobromide salt can be a strategic step. For instance, in the synthesis of 4-(bromomethyl)pyridine (B1298872) hydrobromide from Pyridin-4-ylmethanol, the first step is the formation of the pyridinium hydrobromide salt by treatment with HBr. chemicalbook.com This salt is then subjected to a brominating agent, such as phosphorus tribromide (PBr₃), to convert the hydroxymethyl group into a bromomethyl group, yielding the final desired product. chemicalbook.com This in-situ formation of the hydrobromide salt can protect the pyridine ring from undesired side reactions and influence the reactivity of the hydroxymethyl group.

Similarly, in the synthesis of other pyridine derivatives, the formation of a hydrobromide salt can be used to control the reaction pathway or to isolate an intermediate from a complex reaction mixture.

Catalytic and Reagent Roles in Organic Synthesis

The protonated nitrogen atom in this compound significantly activates the pyridine ring, making it a valuable precursor and participant in numerous synthetic reactions. This activation is central to its role in facilitating bond formations and other complex transformations. Pyridinium salts, in general, are recognized as valuable building blocks in organic synthesis. researchgate.net They can act as catalysts, reaction intermediates for nitrogenous heterocyclic compounds, and have been explored as convenient radical precursors following a reductive single-electron transfer (SET) process. researchgate.netacs.org

While pyridinium salts are well-known for C-N bond cleavage reactions, their chemistry is also integral to pathways that can lead to C-N bond formation. N-functionalized pyridinium salts, for instance, can serve as precursors to nitrogen-centered radicals. acs.org Specifically, N-aminopyridinium salts have been used as sources of amidyl radicals under photoredox catalysis, which can then engage in reactions to form new C-N bonds. acs.org

Furthermore, the reactivity of pyridinium salts in deaminative cross-coupling reactions highlights their role in transformations involving C-N bonds. In these reactions, an amine is first converted into a more reactive pyridinium salt. This salt then undergoes a single-electron reduction, triggering the cleavage of the C–N bond to form an alkyl radical. nih.gov This radical can then be used to form new bonds, such as C-C bonds. A notable example is the nickel-catalyzed cross-coupling of benzylic pyridinium salts with arylboronic acids, which efficiently converts benzylic primary amines into di(hetero)arylmethanes. acs.orgnih.gov This process underscores the ability of the pyridinium scaffold to activate otherwise inert C-N bonds for further functionalization.

Reaction TypeRole of Pyridinium SaltResulting TransformationRef.
Deaminative Cross-CouplingAlkyl radical precursorC-N bond cleavage to form C-C bonds nih.govacs.org
Radical GenerationAmidyl radical precursorFormation of N-centered radicals for subsequent reactions acs.org
Reductive Cross-CouplingActivated amine substrateCoupling of N-alkyl pyridinium salts with aryl bromides researchgate.net

The utility of pyridinium salts like this compound extends to a broad spectrum of organic reactions. They are key precursors for generating pyridinium ylides, which are versatile intermediates in heterocyclic synthesis. researchgate.net When treated with a base, pyridinium salts can form ylides that participate in cycloaddition reactions to construct complex molecules like indolizines and 2,3-dihydrofurans. organic-chemistry.orgresearchgate.net

Pyridinium salts have gained significant traction as radical reservoirs. researchgate.netacs.org Under visible light or transition-metal catalysis, they can generate a variety of carbon-, nitrogen-, and oxygen-centered radicals, which are pivotal for constructing C-C and C-X bonds. acs.orgacs.org This approach has been applied in catalytic enantioselective α-alkylation of aldehydes, where amino acid-derived pyridinium salts serve as effective alkylating reagents. rsc.org These reactions can proceed via a light-activated charge-transfer (CT) complex, avoiding the need for an external photocatalyst. rsc.org

Recent advances have also demonstrated the use of pyridinium salts in reductive transamination reactions to access N-aryl piperidines, which are prevalent motifs in pharmaceuticals. nih.gov

Mechanistic Insights into Pyridinium-Mediated Reactions

The reactivity of this compound is fundamentally governed by the electronic properties of the pyridinium ring. The protonation at the nitrogen atom renders the ring electron-deficient, making it susceptible to a range of nucleophilic and reductive transformations that are not feasible with the neutral pyridine base.

The electron-deficient nature of the pyridinium ring makes it an excellent electrophile. Nucleophilic attack is a primary reaction pathway for these salts. The quaternization of the pyridine ring makes the molecule significantly more susceptible to nucleophilic reactions, including ring-opening and ring transformations. wur.nl For example, the Zincke-König reaction involves the cleavage of a quaternized pyridine ring upon treatment with amines. clockss.org

While hetaryne intermediates like pyridyne are known in pyridine chemistry, the dominant pathways for functionalization of N-activated pyridinium salts often involve direct nucleophilic addition or radical processes. youtube.com Nucleophilic dearomatization of pyridinium salts is a powerful method for synthesizing substituted dihydropyridines. rsc.org Furthermore, under visible light conditions, N-functionalized pyridinium salts can undergo nonclassical Minisci-type reactions, enabling exquisite regiocontrol for C-H functionalization at the C2 and C4 positions under mild, acid-free conditions. acs.org

Protonation is the key to unlocking the synthetic potential of the pyridine ring. The resulting positive charge on the pyridinium cation dramatically lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital), facilitating single-electron transfer (SET) and nucleophilic attack. nih.gov This reduction of the pyridinium ring is the critical step that initiates deaminative functionalization reactions by triggering C-N bond cleavage. nih.gov

The protonated state also allows for the formation of pyridinium ylides. The positive charge on the nitrogen acidifies the protons on adjacent carbons, allowing a base to deprotonate the carbon and form the ylide, a versatile 1,3-dipole used in cycloadditions. researchgate.netresearchgate.net The specific counterion of the salt, such as the bromide in this compound, can also play a role, influencing the yield and stereoselectivity of catalytic reactions. rsc.org

PropertyInfluence of Protonation (Pyridinium State)ConsequenceRef.
Electron Density Ring becomes highly electron-deficient.Activates the ring for nucleophilic attack and reduction. wur.nlclockss.org
Reactivity Enables single-electron transfer (SET).Triggers radical formation and C-N bond cleavage. nih.gov
Acidity Increases acidity of adjacent protons.Facilitates formation of pyridinium ylides with base. researchgate.netresearchgate.net
Selectivity Counterion can affect reaction outcomes.Influences yield and stereoselectivity in catalytic processes. rsc.org

Transformations Involving the Hydroxymethyl Moiety and Pyridine Ring

This compound offers two distinct reactive sites: the hydroxymethyl group and the pyridinium ring. The hydroxymethyl group can undergo typical alcohol reactions, such as oxidation and esterification. nbinno.comgoogle.com For instance, it can be oxidized to pyridine-4-carboxaldehyde, a valuable intermediate for various pyridine derivatives. nbinno.com It can also be converted into a better leaving group; treatment with tosyl chloride under certain conditions can lead to the formation of the corresponding chloride. researchgate.net

The pyridine ring itself can undergo profound transformations. Under the action of strong nucleophiles, the ring can be cleaved or rearranged to form different heterocyclic systems, such as pyrazoles or isoxazoles. wur.nl In biochemical contexts, the pyridine ring can be degraded. For example, the catabolism of 4-hydroxypyridine (B47283) in Arthrobacter sp. involves an initial hydroxylation followed by an oxidative opening of the ring. nih.gov

Derivatization Reactions of the Alcohol Functionality (e.g., Halogenation)

The primary alcohol group of pyridin-4-ylmethanol is amenable to a variety of derivatization reactions, with halogenation being a key transformation for introducing further functionality. This conversion to the corresponding halo-methylpyridine derivative is a critical step in the synthesis of numerous pharmaceutical and agrochemical compounds.

One of the most common methods for the chlorination of pyridin-4-ylmethanol is the use of thionyl chloride (SOCl₂). This reaction typically proceeds readily to form 4-(chloromethyl)pyridine (B78701) hydrochloride. The reaction mechanism involves the initial attack of the alcohol's oxygen on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and a chloride ion, which then displaces the chlorosulfite ester intermediate. The presence of the pyridine nitrogen can influence the reaction, and in some cases, the use of a solvent like toluene (B28343) is employed. chemicalbook.com

For bromination, reagents such as phosphorus tribromide (PBr₃) are effective. The reaction of this compound with PBr₃ in a solvent like chloroform (B151607) at reflux leads to the formation of 4-(bromomethyl)pyridine hydrobromide in high yield. jubilantingrevia.com

Another versatile method for the halogenation of alcohols is the Appel reaction. thegoodscentscompany.comchemicalbook.com This reaction utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (e.g., CCl₄ or CBr₄) to convert alcohols to their corresponding alkyl halides under mild conditions. thegoodscentscompany.comwikipedia.orgpipzine-chem.com The mechanism involves the formation of a phosphonium (B103445) salt, which is then attacked by the alcohol. A subsequent Sₙ2 displacement by the halide ion yields the desired product and triphenylphosphine oxide. chemicalbook.com While broadly applicable, the use of carbon tetrachloride is now restricted due to environmental concerns. thegoodscentscompany.com

Table 1: Halogenation Reactions of Pyridin-4-ylmethanol
ProductReagent(s)SolventConditionsYieldReference
4-(Chloromethyl)pyridine hydrochlorideThionyl chloride (SOCl₂)Methanol-80%
4-(Bromomethyl)pyridine hydrobromidePhosphorus tribromide (PBr₃)ChloroformReflux93% jubilantingrevia.com
Alkyl Halides (General)Triphenylphosphine (PPh₃), Carbon Tetrahalide (CX₄)-MildHigh thegoodscentscompany.comchemicalbook.com

Synthesis of Pyridine Quinone Methide Precursors

Pyridine quinone methides (QMs) are highly reactive intermediates that have garnered interest in various fields, including medicinal chemistry for their potential as alkylating agents. acs.org The synthesis of stable precursors that can generate these QMs under specific conditions is a key area of research. Pyridine derivatives containing a hydroxymethyl or a similar functional group can serve as starting materials for these precursors.

A common strategy for the synthesis of pyridine quinone methide precursors involves the Mannich reaction. sigmaaldrich.comchemicalbook.com This reaction typically involves the aminoalkylation of an active hydrogen compound, and in the context of pyridine chemistry, can be adapted to introduce a functionalized side chain that can act as a QM precursor. For instance, the reaction of a hydroxypyridine with formaldehyde (B43269) and a secondary amine leads to the formation of a Mannich base.

The mechanism of the Mannich reaction begins with the formation of an iminium ion from the secondary amine and formaldehyde. sigmaaldrich.com In the case of synthesizing pyridine QM precursors, a pyridol (hydroxypyridine) can then act as the nucleophile, attacking the iminium ion in an electrophilic aromatic substitution-type reaction to append the aminomethyl group to the pyridine ring. These neutral pyridine compounds can then be protonated to form the corresponding pyridinium salts, which are the direct precursors to the quinone methides. While research has focused on hydroxypyridines as the starting material, the underlying principles can be extended to pyridin-4-ylmethanol, where the hydroxymethyl group can be chemically modified to participate in similar transformations.

Table 2: Synthesis of Pyridine Quinone Methide Precursors via Mannich Reaction
Starting PyridineAmineAldehydeProduct TypeReference
3-HydroxypyridineDiethylamineFormaldehydeNeutral Pyridine Compound
3-HydroxypyridinePyrrolidineFormaldehydeNeutral Pyridine Compound
3-HydroxypyridinePiperidineFormaldehydeNeutral Pyridine Compound
3-HydroxypyridineMorpholineFormaldehydeNeutral Pyridine Compound
Neutral Pyridine CompoundHydrochloric Acid (HCl)-Pyridinium Salt (QM Precursor)

Investigations into Isomerization Pathways

The isomerization of this compound is not a widely reported phenomenon, suggesting that the compound is relatively stable under standard conditions. jubilantingrevia.comacs.org However, like many organic molecules, it possesses the potential to undergo rearrangement under specific, often forcing, conditions. The presence of the hydrobromide salt implies an acidic environment, which can be a catalyst for certain isomerization pathways.

A plausible, albeit hypothetical, isomerization pathway could involve the protonation of the hydroxyl group by the acidic medium, followed by the loss of a water molecule to form a primary carbocation at the methylene (B1212753) position. While primary carbocations are generally unstable, the adjacent pyridine ring could offer some degree of electronic stabilization. This carbocation could then be susceptible to rearrangement.

One potential rearrangement is a 1,2-hydride shift, which is generally unfavorable for primary carbocations. A more likely scenario, if conditions were to promote it, could involve a rearrangement of the pyridine ring itself or a reaction with another molecule.

Furthermore, studies on related pyridine derivatives provide some insight into potential rearrangements. For example, the reaction of 2-picoline-N-oxide with acetic anhydride (B1165640) results in the formation of 2-pyridinemethanol (B130429) acetate, demonstrating a rearrangement where a functional group is introduced at the methyl position. While this is not a direct isomerization of the carbon skeleton, it highlights the reactivity of the position adjacent to the pyridine ring.

The stability data for 4-(hydroxymethyl)pyridine indicates that it is incompatible with acids, bases, and oxidizing agents. jubilantingrevia.com This incompatibility suggests that in the presence of strong acids, beyond simple salt formation, or bases, the molecule could undergo decomposition or rearrangement. jubilantingrevia.com The decomposition products are noted to include nitrogen oxides and carbon monoxide, which would involve the breakdown of the pyridine ring itself rather than simple isomerization. jubilantingrevia.com

Advanced Characterization and Spectroscopic Analysis in Research Contexts

Structural Elucidation via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of Pyridin-4-ylmethanol hydrobromide in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Protonation of the pyridine (B92270) nitrogen to form the hydrobromide salt results in a significant deshielding effect on the protons of the aromatic ring. This is due to the increased positive charge on the nitrogen atom, which withdraws electron density from the ring. Consequently, the signals for the pyridine protons in this compound are expected to shift downfield compared to the free base, 4-pyridinemethanol (B147518).

In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The protons on the pyridine ring, designated as H-2, H-6, H-3, and H-5, would appear as doublets due to coupling with adjacent protons. The methylene (B1212753) protons (-CH₂-) of the hydroxymethyl group would likely appear as a singlet, and the hydroxyl proton (-OH) may appear as a broad singlet, the position of which can be solvent-dependent. The proton on the positively charged nitrogen (N⁺-H) would also be observable, often as a broad signal.

Similarly, the ¹³C NMR spectrum provides crucial information about the carbon framework. The protonation at the nitrogen atom also influences the chemical shifts of the carbon atoms in the pyridine ring, causing a downfield shift. The carbon atoms of the pyridine ring (C-2, C-6, C-3, C-5, and C-4) and the methylene carbon (-CH₂-) would each produce a distinct signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on data for the free base and related pyridinium (B92312) compounds. Actual experimental values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2, H-6 8.5 - 8.8 -
H-3, H-5 7.8 - 8.1 -
-CH₂- ~4.8 ~62
-OH Variable -
N⁺-H Variable, broad -
C-2, C-6 - ~148
C-3, C-5 - ~126
C-4 - ~158

Mass Spectrometry for Molecular Mass Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, which has a molecular weight of approximately 190.04 g/mol , electrospray ionization (ESI) is a suitable soft ionization technique. cymitquimica.com In ESI-MS, the intact protonated molecule, [M+H]⁺, where M is the free base (Pyridin-4-ylmethanol), would be observed.

The fragmentation pattern of the protonated molecule provides valuable structural information. The most likely fragmentation pathway would involve the loss of a neutral water molecule (H₂O) from the protonated molecule, a common fragmentation for alcohols. Another prominent fragmentation would be the cleavage of the C-C bond between the pyridine ring and the hydroxymethyl group, leading to the formation of a stable pyridinium ion.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[C₆H₇NO + H]⁺ 110.06 Protonated molecule (free base)
[C₆H₇NO + H - H₂O]⁺ 92.05 Loss of water from the protonated molecule
[C₅H₄NCH₂]⁺ 92.05 Cleavage of the C-C bond

Application of X-ray Crystallography for Solid-State Structure Determination

Based on studies of similar structures, it is expected that the pyridinium ring would be essentially planar. The hydrogen bonding network would likely be extensive, involving the N⁺-H, the -OH group, and the bromide anions, creating a stable three-dimensional lattice.

Table 3: Key Structural Parameters for Compounds Mentioned

Compound Name Chemical Formula
This compound C₆H₈BrNO
4-Pyridinemethanol C₆H₇NO
Pyridine C₅H₅N

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of Pyridin-4-ylmethanol hydrobromide. These methods, particularly Density Functional Theory (DFT), allow for the detailed analysis of molecular orbitals and charge distributions, which are fundamental to the molecule's reactivity.

Detailed research findings from computational studies on related pyridinium (B92312) systems indicate that the electronic properties are significantly influenced by the positively charged pyridinium ring. The protonation of the pyridine (B92270) nitrogen leads to a general withdrawal of electron density from the aromatic ring, affecting its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical reactivity and stability. researchgate.netresearchgate.netirjweb.com

For the 4-hydroxymethylpyridinium cation, the HOMO is typically located on the bromide anion and the LUMO on the pyridinium ring. This suggests that the cation is prone to accepting electrons, highlighting its electrophilic nature. The substituent at the 4-position, in this case, the hydroxymethyl group, can modulate these electronic properties.

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, providing insight into the distribution of electron density. wikipedia.orglibretexts.orgresearchgate.net In the 4-hydroxymethylpyridinium cation, the nitrogen atom carries a significant positive charge, and the adjacent carbon atoms in the ring also exhibit a degree of positive charge. This charge distribution is a critical factor in how the molecule interacts with other species. wikipedia.orglibretexts.orgresearchgate.net

Table 1: Calculated Electronic Properties of a Representative Pyridinium Cation Calculations performed using DFT with B3LYP functional and 6-31G basis set. Values are representative for a substituted pyridinium cation and not specific to this compound.

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap4.3 eV
Mulliken Charge on N+0.45 e
Mulliken Charge on C4+0.15 e

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

Molecular modeling and molecular dynamics (MD) simulations are powerful techniques to study the dynamic behavior and intermolecular interactions of this compound in different environments, such as in a crystal lattice or in solution. researchgate.netacs.orgnih.gov These simulations can provide a detailed picture of the non-covalent interactions that govern the compound's structure and properties.

In the solid state, the crystal structure of pyridinium bromides is heavily influenced by a network of intermolecular interactions. nih.goviucr.orgresearchgate.net Key among these is the hydrogen bonding between the acidic proton on the pyridinium nitrogen and the bromide anion (N-H···Br). nih.goviucr.orgresearchgate.netresearchgate.net The hydroxyl group of the hydroxymethyl substituent can also participate in hydrogen bonding, acting as both a donor (O-H···Br) and an acceptor.

Molecular dynamics simulations of pyridinium salts in aqueous solution have shown that the pyridinium cation can form hydrogen bonds with water molecules. researchgate.net The simulations also reveal the organization of water molecules around the cation and the bromide anion, providing insights into the solvation process. The use of polarizable force fields in these simulations can improve the accuracy of predicting the dynamic properties of the ions in solution. acs.orgnih.gov

Table 2: Key Intermolecular Interactions in Pyridinium Bromide Systems

Interaction TypeDescription
Hydrogen BondingBetween the pyridinium N-H, the hydroxyl O-H, and the bromide anion.
π-π StackingOffset stacking of the aromatic pyridinium rings.
Anion-π InteractionsInteraction of the bromide anion with the electron-deficient pyridinium ring.
van der Waals ForcesGeneral attractive forces between molecules.

Theoretical Prediction of Reaction Pathways and Energy Landscapes

Theoretical calculations can be used to predict the most likely pathways for chemical reactions involving this compound and to map out the associated energy landscapes. This information is crucial for understanding the compound's reactivity and for designing new synthetic routes.

For example, the reaction of a nucleophile with a substituted pyridinium salt can be modeled to determine the preferred site of attack and the energy required for the reaction to occur. nih.gov These theoretical predictions can then be used to guide experimental work, saving time and resources. The catalytic activity of some pyridinium salts has also been investigated using computational methods, providing insights into their mechanism of action. acs.orgnih.gov

While a specific reaction pathway for this compound has not been detailed in the provided search results, the general principles of pyridinium salt reactivity can be applied. Theoretical studies on similar systems can provide a qualitative understanding of the types of reactions the compound is likely to undergo and the factors that will influence the reaction rates and outcomes.

Table 3: General Approach for Theoretical Prediction of a Reaction Pathway

StepDescriptionComputational Method
1. Geometry Optimization Optimize the 3D structures of reactants, products, and transition states.DFT (e.g., B3LYP/6-31G)
2. Frequency Calculation Confirm that reactants and products are energy minima and the transition state has one imaginary frequency.DFT (e.g., B3LYP/6-31G)
3. Energy Calculation Calculate the electronic energies of all species.Higher-level DFT or ab initio methods
4. Profile Construction Plot the energy of the system along the reaction coordinate to visualize the energy landscape.N/A

Applications in Medicinal Chemistry and Pharmaceutical Research

Pyridin-4-ylmethanol Hydrobromide as an Intermediate for Active Pharmaceutical Ingredients

This compound serves as a pivotal starting material or intermediate in the synthesis of numerous APIs. Its chemical structure, featuring a hydroxymethyl group at the 4-position of the pyridine (B92270) ring, provides a reactive handle for a variety of chemical transformations, making it a valuable building block for constructing more complex molecules.

Synthesis of Acetylcholinesterase Inhibitors (e.g., Donepezil Hydrochloride Precursors)

Pyridin-4-ylmethanol is a direct precursor to pyridine-4-carboxaldehyde, a key component in the synthesis of Donepezil, a widely prescribed acetylcholinesterase inhibitor for the treatment of Alzheimer's disease. chemicalbook.com The synthesis of Donepezil precursors often involves the reaction of pyridine-4-carboxaldehyde with an indanone derivative. nih.gov The oxidation of Pyridin-4-ylmethanol to pyridine-4-carboxaldehyde is a critical step in this synthetic pathway. chemicalbook.com

The following table summarizes the key reactants in the synthesis of Donepezil precursors:

Reactant 1Reactant 2Resulting Intermediate
Pyridine-4-carboxaldehyde5,6-dimethoxy-1-indanoneDonepezil precursor

Precursor in the Development of Organic Phosphate Antidotes (e.g., Pralidoxime)

While this compound is a valuable building block, it is not a direct precursor for the synthesis of Pralidoxime, an antidote for organophosphate poisoning. The synthesis of Pralidoxime starts with pyridine-2-carboxaldehyde, a positional isomer of the aldehyde derived from Pyridin-4-ylmethanol. wikipedia.orgnih.govhhs.govnih.gov This highlights the high degree of specificity required in the synthesis of pharmacologically active compounds, where even a change in the substituent position on the pyridine ring can lead to entirely different therapeutic applications.

Contribution to Anti-cancer Agent Development

The pyridine scaffold is a prominent feature in many anti-cancer drugs. arabjchem.orgijsat.org Pyridine derivatives have been explored for their potential to inhibit various targets in cancer cells, including kinases and tubulin. nih.govresearchgate.net While direct utilization of this compound in a marketed anti-cancer drug is not prominently documented, its role as a precursor to pyridine-4-carboxaldehyde and other 4-substituted pyridines makes it a relevant starting material in the synthesis of novel anti-cancer agents. rsc.orgmdpi.com The versatility of the pyridine ring allows for the creation of diverse chemical libraries to be screened for anti-tumor activity. nih.govnih.gov

Several pyridine-based compounds have shown significant cytotoxic activity against various cancer cell lines as detailed in the table below.

Compound TypeCancer Cell LineActivity
Pyridine-urea derivativesBreast Cancer (MCF-7)Significant growth inhibition mdpi.com
Pyridine heterocyclic hybridsLiver, Lung, Breast CancerSuperior antiproliferative activities to Taxol nih.gov
Pyrazolyl nicotinonitrileLiver Cancer (HepG2)Potent cytotoxicity nih.gov

Design of Ligands for Biological Targets (e.g., Adenosine (B11128) Receptors, CSF-1R)

This compound and its derivatives are valuable tools in the design of selective ligands for various biological targets. A closely related compound, 3-(bromomethyl)pyridine (B1585428) hydrobromide, has been explicitly used in the synthesis of inhibitors for the Colony-Stimulating Factor-1 Receptor (CSF-1R), a key target in cancer and inflammatory diseases. google.com This demonstrates the utility of such pyridinic building blocks in constructing potent and selective receptor inhibitors. nih.govnih.govsemanticscholar.org

The pyridine moiety is also a common feature in ligands developed for adenosine receptors, which are implicated in a range of physiological processes. nih.gov The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is often a key interaction in the binding of these ligands to their target receptors. While specific examples detailing the use of this compound are not abundant, its role as a versatile synthetic intermediate makes it a valuable component in the generation of compound libraries for screening against these and other biological targets. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of Pyridine-Based Therapeutics

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. For pyridine-based therapeutics, SAR studies have been instrumental in optimizing lead compounds to achieve desired potency, selectivity, and pharmacokinetic profiles.

Key findings from SAR studies on various pyridine-containing compounds reveal that the position and nature of substituents on the pyridine ring are critical for activity. For instance, in the development of certain kinase inhibitors, the placement of a substituent at the 4-position of the pyridine ring can significantly impact binding affinity and selectivity. The hydrogen-bonding capacity of the pyridine nitrogen is also a recurring theme in SAR studies, often being identified as a crucial interaction with the target protein. The insights gained from these studies guide the rational design of new and improved pyridine-based drugs. nih.govnih.gov

Applications in Materials Science and Industrial Chemistry

Development and Evaluation of Corrosion Inhibitors

Pyridin-4-ylmethanol hydrobromide and related pyridine (B92270) compounds have been a focus of research for creating effective corrosion inhibitors, particularly for protecting metals like steel in acidic environments. The efficacy of these inhibitors is primarily attributed to the presence of the nitrogen atom and π-electrons in the pyridine ring, which facilitate the adsorption of the molecule onto the metal surface. This adsorption creates a protective barrier that isolates the metal from the corrosive medium.

Organic compounds containing nitrogen, oxygen, and sulfur are known to be good corrosion inhibitors because these heteroatoms act as centers for the adsorption process. uotechnology.edu.iq The nitrogen atom in the pyridine ring can form a coordinate bond with vacant d-orbitals of iron atoms on the steel surface. This interaction is often enhanced by the presence of other functional groups on the pyridine ring.

Research has demonstrated that various pyridine derivatives show excellent performance as corrosion inhibitors.

A novel eco-friendly inhibitor, 4-(pyridin-4-yl)thiazol-2-amine (PTA), synthesized from 4-(bromoacetyl)pyridine hydrobromide, showed a maximum inhibition efficiency of 96.06% for mild steel in a 1 M HCl solution. nih.gov This study highlights how a derivative of a hydrobromide salt can be effectively utilized.

Other synthesized pyridine derivatives have shown even higher efficiencies. For instance, 3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromen-3-yl)pyridine-2(1H)-one (ABCP) achieved an inhibition efficiency of 98.4% for mild steel in 0.5 M HCl. uotechnology.edu.iquotechnology.edu.iq

Similarly, the pyridine derivative 4-hydroxy-3-(pyridin-2-ylaminomethyl)toluene reached an efficiency of 96.2% at a concentration of 0.005 M. researchgate.net

Studies on pyridinium (B92312) bromide derivatives confirm their substantial inhibitive activities for mild steel corrosion in acidic solutions, with efficiency increasing with concentration. ekb.eg The adsorption of these compounds on the metal surface typically follows the Langmuir isotherm model, suggesting the formation of a monolayer protective film. researchgate.netekb.eg

The mechanism of inhibition involves the inhibitor molecules blocking the active corrosion sites on the metal surface, thereby decreasing the rate of corrosion. uotechnology.edu.iq The effectiveness of these inhibitors can be influenced by temperature; in some cases, efficiency decreases as temperature rises, suggesting a physical adsorption (physisorption) mechanism. uotechnology.edu.iq However, some pyridine derivatives have shown suitability for high-temperature applications, which is valuable for processes like those in oilfield downholes. qu.edu.qa

Performance of Pyridine-Based Corrosion Inhibitors

Inhibitor CompoundMetalCorrosive MediumMaximum Inhibition Efficiency (%)Reference
4-(Pyridin-4-yl)thiazol-2-amine (PTA)Mild Steel1 M HCl96.06 nih.gov
3-acetyl-4-(4-bromophenyl)-6-2-oxo-2H-chromen-3-yl pyridine-2(1H)-one (ABCP)Mild Steel0.5 M HCl98.4 uotechnology.edu.iquotechnology.edu.iq
Pyridinium Bromide DerivativesMild Steel1 M H₂SO₄Substantial ekb.eg
4-hydroxy-3-(pyridin-2-ylaminomethyl)tolueneMild Steel1 M HCl96.2 researchgate.net
Pyridine-carbamide (MS31)Carbon Steel1 M HCl97.1 qu.edu.qa

Integration in Electronic and Optical Materials Research (e.g., Non-linear Optics)

The pyridine moiety is a component of interest in the design of advanced electronic and optical materials. The delocalized π-electron system of the aromatic ring gives rise to specific electronic properties that can be harnessed for applications such as organic light-emitting devices (OLEDs) and materials with non-linear optical (NLO) properties.

Pyridine derivatives have been investigated as building blocks for green-emitters in OLEDs. researchgate.net The formation of metal complexes with pyridine-based ligands is a common strategy to develop new functional materials. For example, complexes of trans-platinum(II) and trans-platinum(IV) with 4-hydroxymethylpyridine (another name for pyridin-4-ylmethanol) have been synthesized and studied. thegoodscentscompany.com Such complexes can exhibit unique photophysical properties suitable for various applications.

Furthermore, the natural alkaloid quinine, which contains a quinoline (B57606) structure (a pyridine ring fused to a benzene (B151609) ring), is well-known for its high fluorescence quantum yield and is often used as a standard in photochemistry. wikipedia.org This demonstrates the inherent potential of the pyridine scaffold for creating highly fluorescent materials. The development of NLO materials often involves creating molecules with a strong dipole moment, typically by functionalizing an aromatic system with electron-donating and electron-accepting groups. The pyridine ring, being electron-deficient, can be functionalized to create such "push-pull" systems, making its derivatives promising candidates for NLO research.

Utilization in Dyes and Pigments Production

Pyridine and its derivatives serve as important precursors and intermediates in the synthesis of a variety of dyes and pigments. rsc.orgpostapplescientific.com The nitrogen atom in the pyridine ring can act as an auxochrome, a group that modifies the ability of a chromophore (the color-producing part of the molecule) to absorb light, often intensifying the color and improving the dye's fastness properties.

The history of modern dyes began with the use of coal tar derivatives like aniline, and pyridine itself is obtained from this source. postapplescientific.comunb.ca The synthesis of many dyes, such as azo dyes, involves diazotization and coupling reactions. nih.gov While specific examples detailing the use of this compound are not abundant, aminopyridine derivatives can undergo these reactions to produce colored compounds. The pyridine ring can be incorporated into the molecular structure of a dye to fine-tune its color, solubility, and affinity for specific fabrics. For instance, modern digital printing on polyester (B1180765) fabrics uses sophisticated disperse dyes, and research continues into synthesizing novel azo dyes to optimize properties like color strength and fastness. nih.gov

Considerations for Industrial Scale-up and Environmental Management in Pyridine Derivative Manufacturing

The transition from laboratory synthesis of pyridine derivatives to large-scale industrial production involves significant challenges in process optimization and environmental stewardship.

Industrial Scale-up: Scaling up pyridine synthesis requires careful consideration of reaction kinetics, heat management, and reactor design. researchgate.net Many synthesis reactions are exothermic, and efficient heat exchange is crucial to maintain control and ensure product quality. The production of 2-methyl-5-ethyl-pyridine (MEP), an important industrial intermediate, illustrates these challenges. researchgate.net Successful scale-up often involves moving from batch reactors to continuous flow systems, which can offer better control over reaction parameters and improve efficiency. researchgate.net Researchers have demonstrated the viability of scaling up novel synthesis methods, such as iron-catalyzed cyclization and one-pot multicomponent reactions, which can offer high yields and applicability for industrial production. rsc.orgrsc.org

Environmental Management: The manufacturing of pyridine and its derivatives generates significant environmental concerns, primarily related to toxic byproducts and wastewater. researchgate.net Pyridine is a toxic, flammable liquid, and its release into the environment must be strictly controlled. service.gov.uknih.gov Industrial wastewater from these processes can have high concentrations of pyridine compounds, which are often resistant to biodegradation. seplite.com

In response, there is a strong push towards "green chemistry" in pyridine synthesis. researchgate.netnih.gov This includes the development of processes that use water as a solvent, employ green catalysts, and utilize one-pot reactions to minimize waste and energy use. rsc.orgresearchgate.netnih.gov

For the waste that is generated, effective treatment methods are essential. Common approaches for treating pyridine-containing wastewater include:

Adsorption: Using specialized resins, such as Sunresin's XDA series, which can achieve over 99% removal of pyridine compounds from wastewater. seplite.comseplite.com

Distillation: This method can recover pyridine from wastewater, though it may not be sufficient on its own and often requires subsequent treatment steps. seplite.comseplite.com

Incineration: High-temperature incineration can degrade pollutants in wastewater with high organic content, but it generates gaseous emissions that must be treated to prevent air pollution. seplite.comseplite.com

Biodegradation: Research has focused on isolating bacterial strains, such as Rhodococcus sp., that can effectively degrade high concentrations of pyridine. researchgate.net

Proper management of spills and waste is mandated by regulations and is crucial for environmental protection and worker safety. service.gov.uknih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Pyridin-4-ylmethanol hydrobromide?

  • Methodological Answer : The synthesis typically involves bromination of pyridin-4-ylmethanol under controlled conditions. For example, using hydrobromic acid (HBr) as both a brominating agent and a proton source. Reaction parameters such as temperature (e.g., 0–5°C to prevent side reactions) and solvent choice (e.g., anhydrous dichloromethane) are critical to optimize yield and purity . Post-synthesis, quenching with ice-water and subsequent recrystallization from ethanol/water mixtures can isolate the hydrobromide salt.

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • 1H/13C NMR : Confirm the presence of the pyridine ring (δ 8.5–7.5 ppm for aromatic protons) and hydroxymethyl group (δ 4.5–4.7 ppm).
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%).
  • Elemental Analysis : Verify stoichiometry (C:H:N:Br ratios) to confirm salt formation .

Q. What are the recommended safety protocols for handling this compound?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hydrobromide salts, which advise:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation of HBr vapors.
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound is used in nucleophilic substitution vs. oxidation reactions?

  • Methodological Answer :

  • Nucleophilic Substitution : The bromide ion acts as a leaving group, enabling reactions with amines or thiols. For example, in SN2 reactions, steric hindrance around the pyridine ring may require polar aprotic solvents (e.g., DMF) and elevated temperatures (50–80°C) .
  • Oxidation : The hydroxymethyl group can be oxidized to a carbonyl using MnO2 or KMnO4 in acidic conditions. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in ethyl acetate/hexane) .

Q. What advanced analytical techniques resolve contradictions in crystallographic data for hydrobromide salts?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Determines protonation sites (e.g., pyridine N vs. hydroxymethyl O) and hydrogen-bonding networks. For ambiguous cases, compare with Cambridge Structural Database (CSD) entries for analogous compounds .
  • Solid-State NMR : Distinguishes dynamic vs. static disorder in crystal lattices, particularly for bromide counterions .

Q. How can researchers optimize reaction conditions to minimize by-products during derivatization of this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading (e.g., Pd/C for cross-coupling). Use HPLC-MS to track side products (e.g., dimerization or over-oxidation).
  • Kinetic Studies : Employ in-situ IR spectroscopy to monitor intermediate formation (e.g., acyl bromide peaks at 1800 cm⁻¹) .

Q. What methodologies are used to study the biological activity of this compound in vitro?

  • Methodological Answer :

  • Cell-Based Assays : Treat cultured cells (e.g., HEK293 or HeLa) with 10–100 µM compound dissolved in DMSO/PBS. Measure cytotoxicity via MTT assay (48–72 hr incubation).
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase activity with ATP-competitive probes). Normalize data to scopolamine hydrobromide controls to account for non-specific effects .

Data Contradiction and Resolution

Q. How to address discrepancies in reported solubility profiles of this compound?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy (λ = 260 nm for pyridine absorbance).
  • Dynamic Light Scattering (DLS) : Detect aggregation in aqueous solutions, which may falsely suggest low solubility. Compare with literature using identical buffers (e.g., PBS vs. Tris-HCl) .

Q. What strategies reconcile conflicting results in catalytic applications of this compound?

  • Methodological Answer :

  • Control Experiments : Exclude trace metal contamination by conducting reactions in EDTA-washed glassware.
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict reactivity trends (e.g., charge distribution on the pyridine ring) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.